2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI)
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Overview
Description
2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI) is a heterocyclic aromatic organic compound with the molecular formula C9H14N2 It is a derivative of lutidine, which is a dimethyl-substituted derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI) typically involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to form a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine . This intermediate undergoes hydrolysis followed by decarboxylation to yield the final product. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the product meets the required specifications. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions
2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
2,6-Lutidine: Another dimethyl-substituted derivative of pyridine, known for its use as a non-nucleophilic base in organic synthesis.
2,4,6-Trimethylpyridine: A related compound with three methyl groups attached to the pyridine ring.
Uniqueness
2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI) is unique due to its specific substitution pattern and the presence of an imino group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
17285-87-9 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.225 |
IUPAC Name |
1-ethyl-4,6-dimethylpyridin-2-imine |
InChI |
InChI=1S/C9H14N2/c1-4-11-8(3)5-7(2)6-9(11)10/h5-6,10H,4H2,1-3H3 |
InChI Key |
UMMWJLQPXMTYKV-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=CC1=N)C)C |
Synonyms |
2,4-Lutidine,1-ethyl-1,6-dihydro-6-imino-(8CI) |
Origin of Product |
United States |
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